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Introduction

Onradivir (formerly ZSP1273) is a novel, orally bioavailable small-molecule inhibitor of the
influenza A virus polymerase basic protein 2 (PB2) subunit. Developed by Guangdong
Raynovent Biotech, it represents a promising therapeutic agent in the fight against influenza A,
including strains of significant public health concern such as highly pathogenic avian influenza
(HPAI). This technical guide provides a comprehensive overview of the preclinical data
supporting the efficacy of onradivir against HPAI, its mechanism of action, and relevant clinical
findings in seasonal influenza to inform further research and development.

Mechanism of Action

Onradivir targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA
polymerase complex. This inhibition prevents the "cap-snatching"” process, a critical step in viral
replication where the virus hijacks the 5' caps of host cell pre-messenger RNAs (MRNAS) to
prime the synthesis of its own viral MRNAs. By blocking this essential function, onradivir
effectively halts viral gene transcription and replication. The inhibitory activity of onradivir on the
influenza A virus RNA polymerase has been demonstrated to be potent, with a reported 50%
inhibitory concentration (IC50) value of 0.562 + 0.116 nM.[1][2][3]
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Figure 1: Onradivir's mechanism of action targeting the PB2 subunit.

Preclinical Efficacy Against Highly Pathogenic Avian
Influenza

Preclinical studies have demonstrated the potent antiviral activity of onradivir against HPAI
strains, including those resistant to other antiviral drugs.[1][2][3]

In Vitro Antiviral Activity

The in vitro efficacy of onradivir against HPAI H7N9 and H5N6 strains was evaluated and
compared with other antiviral agents. The results are summarized in the table below.
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Virus Strain Compound IC50 (nM)
A/Anhui/01/2013 (H7N9) Onradivir (ZSP1273) 0.627 +0.312
VX-787 >1000

Oseltamivir 11.23+2.56

A/Qingyuan/GIRD01/2017

Onradivir (ZSP1273) 0.777 £ 0.427
(H7N9)
VX-787 >1000
Oseltamivir 15.89 + 3.98
A/Guangzhou/39715/2014 o
Onradivir (ZSP1273) 0.245 £ 0.03
(H5N®6)
VX-787 >1000
Oseltamivir 8.97+1.54

Table 1: In Vitro Antiviral
Activity of Onradivir against
HPAI Strains.[1]

Onradivir has also shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza
A virus strains.[1][2][3]

In Vivo Antiviral Activity in a Murine Model

The in vivo efficacy of onradivir was assessed in a murine model of influenza A (H1N1)
infection. While specific in vivo data for HPAI strains from the available preclinical study is not
provided, the HIN1 model demonstrates the drug's in vivo potential. Onradivir effectively
reduced viral titers in a dose-dependent manner and resulted in a high survival rate in infected
mice.[1][2][3]

Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect
Method)
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e Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays.

 Virus Strains: Highly pathogenic avian influenza viruses A/Anhui/01/2013 (H7N9),
A/Qingyuan/GIRD01/2017 (H7N9), and A/Guangzhou/39715/2014 (H5N6) were utilized.

e Methodology: The cytopathic effect (CPE) method was employed to determine the in vitro
antiviral activity.

o MDCK cells were seeded in 96-well plates and incubated until confluent.

o The cells were then infected with the respective influenza virus strains.

o Serial dilutions of onradivir, VX-787, and oseltamivir were added to the infected cells.

o The plates were incubated, and the viral-induced cytopathic effects were monitored.

o Cell viability was assessed to determine the ability of the compounds to inhibit the CPE.
o The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.

o Cytotoxicity of the compounds was evaluated in parallel on uninfected MDCK cells.[4]
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Figure 2: Workflow for the in vitro antiviral activity assay.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15194648?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Murine Infection Model

o Animal Model: A murine infection model was used to evaluate the in vivo efficacy of onradivir.

 Virus Strain: Influenza A (H1N1) was used for the infection studies described in the available
literature.

o Methodology:

Mice were infected with a lethal dose of the influenza virus.

o

[¢]

Onradivir was administered orally at various dosages.

o

Parameters such as changes in body weight, survival rate, and viral titers in the lungs
were monitored.

[e]

The efficacy of onradivir was compared to a vehicle control and other antiviral agents.[2]

Clinical Data in Uncomplicated Influenza A

While clinical trials specifically in HPAI-infected patients are not available, Phase Il and Phase
[l clinical trials have been conducted for onradivir in adults with acute uncomplicated influenza
A infection. These studies provide valuable information on the safety, tolerability, and efficacy of
onradivir in a clinical setting.

Phase Ill Clinical Trial Results

A multicenter, double-blind, randomized, placebo-controlled, and oseltamivir-controlled Phase
1l trial was conducted in China.
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Onradivir (600 mg Oseltamivir (75 mg
Parameter ] ] ] Placebo
once daily) twice daily)

Median Time to
Alleviation of 38.83 hours 42.17 hours 63.35 hours
Symptoms (TTAS)

Adverse Events 67% 47% 55%

Most Common ) ) )
Diarrhea (49%) Diarrhea (15%) Diarrhea (23%)
Adverse Event

Table 2: Key Findings
from the Phase llI
Clinical Trial of
Onradivir in
Uncomplicated
Influenza A.[5][6][7]

The study concluded that onradivir has similar curative efficacy to oseltamivir for acute,
uncomplicated influenza infections in adults, with an acceptable safety profile.[6][7] The higher
incidence of diarrhea in the onradivir group was mostly of mild to moderate severity and
resolved without medication.[5][7]

Conclusion

Onradivir monohydrate is a potent inhibitor of the influenza A virus PB2 subunit with
demonstrated in vitro efficacy against highly pathogenic avian influenza strains, including H7N9
and H5NG. Its novel mechanism of action provides a therapeutic option against strains resistant
to existing antiviral drugs. While in vivo data in HPAI models and clinical data in HPAI-infected
patients are needed, the preclinical findings, coupled with the positive results from clinical trials
in seasonal influenza, position onradivir as a significant candidate for further investigation and
potential stockpiling for pandemic preparedness.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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